3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-methylthiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-16-7-8-20-18(13-16)21(24)19(15-25-20)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVTFCDWFOZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one typically involves the following steps:
Formation of the Thiochromen Core: The thiochromen core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a benzyl halide.
Methylation: The final step involves the methylation of the thiochromen core to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromen core to a dihydrothiochromen derivative.
Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiochromen derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiochromen core, a benzylpiperazine moiety, and a methyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 366.47 g/mol . The structural uniqueness enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent in treating infections .
Antidepressant-Like Effects
In behavioral models of depression in rodents, this compound has demonstrated antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This suggests potential applications in psychiatric disorders.
Enzyme Interaction
The compound interacts with enzymes such as oxidoreductases, indicating that it may exert its biological effects through enzyme inhibition or activation. This interaction is crucial for understanding its pharmacological profile and therapeutic potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one with analogs from the provided evidence, focusing on structural variations, synthetic routes, and bioactivity.
Core Heterocycle Variations
Key Observations :
- Heterocycle Impact: The thiochromen-4-one core differs from cinnoline and thiazol-4-one in electronic and steric properties. Sulfur in thiochromen-4-one may enhance π-stacking interactions compared to nitrogen-rich cinnoline .
- Substituent Effects: Halogen substituents (F, Cl, Br) in cinnoline analogs improve crystallinity and stability, as evidenced by melting points (e.g., 9b: 178–180°C; 9c: 185–187°C) . The methyl group in the target compound may reduce polarity compared to halogens, affecting solubility.
Critical Analysis of Structural and Functional Relationships
- The methyl group in the target compound offers a balance of lipophilicity and metabolic stability.
- Steric Considerations : The benzylpiperazine group introduces bulkiness, which may limit binding to sterically constrained targets. Smaller substituents (e.g., 4-fluorophenyl in 10a–10c) could mitigate this .
- Biological Implications : While thiazol-4-one derivatives show antiplasmodial activity, the thiochromen-4-one core’s sulfur atom might confer unique redox properties or metal-binding capacity, unexplored in the provided evidence .
Biological Activity
3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one is a compound that has garnered attention due to its potential biological activity, particularly in the context of pharmacological applications. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Synthesis
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one involves several key steps. The compound is typically prepared through a reaction between 2-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one and various reagents under controlled conditions. The general procedure involves heating the reactants in isopropanol, followed by purification through column chromatography, yielding the target compound with high efficiency (up to 90%) .
Antimicrobial Properties
Research indicates that thiochromen derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one demonstrates activity against various bacterial strains, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis indicates that modifications on the benzylpiperazine moiety enhance its cytotoxicity against certain cancer types .
Case Studies
- Antimicrobial Efficacy Against MDR-TB : A study evaluated the efficacy of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one against MDR-TB strains. Results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity compared to standard treatments .
- Cytotoxic Effects on Cancer Cells : In a study investigating its anticancer effects, the compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, with an IC50 value of 15 µM after 48 hours of treatment .
The biological activity of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell wall biosynthesis in bacteria, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Data Summary
| Biological Activity | MIC (µg/mL) | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Antimicrobial (MDR-TB) | 0.5 | - | - |
| Cytotoxicity | - | 15 | MCF-7 |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the molecular configuration of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. For compounds with disordered regions, apply restraints or constraints during refinement to improve accuracy . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be used to cross-validate purity and connectivity.
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer: Base the synthesis on analogous thiochromen-4-one derivatives. For example, Bozsing et al. (1996) demonstrated that cyclocondensation of thioureas with α,β-unsaturated ketones under controlled temperature (70–90°C) and acidic catalysts (e.g., p-toluenesulfonic acid) enhances yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC and characterize intermediates via FT-IR and NMR.
Q. What strategies are effective for analyzing this compound’s solubility and stability in biological assays?
- Methodological Answer: Perform kinetic solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. For stability, incubate the compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) at 37°C, followed by HPLC analysis at 0, 6, 12, and 24 hours. Use degradation kinetics models (e.g., first-order) to estimate half-life. Reference pharmacopeial guidelines for assay validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer: Discrepancies often arise from ligand flexibility or solvent effects. Re-run docking simulations with explicit solvent models (e.g., molecular dynamics in water) and compare conformational ensembles. Validate with mutagenesis studies targeting predicted binding residues (e.g., alanine scanning). If crystallography is feasible, use SHELXC/D/E for experimental phasing to resolve ligand-receptor interactions at high resolution (≤1.5 Å) .
Q. What advanced techniques are suitable for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer: Employ fluorescence-based calcium mobilization assays (FLIPR) for functional activity screening. For structural insights, use cryo-EM or X-ray crystallography with GPCR-stabilizing nanobodies. If the compound shows partial agonism, apply biased signaling assays (e.g., β-arrestin recruitment vs. cAMP accumulation) to characterize pathway selectivity. Data normalization to reference agonists/antagonists (e.g., atropine for muscarinic receptors) is critical .
Q. How can researchers address spectral data inconsistencies (e.g., NMR splitting patterns) caused by dynamic stereochemistry?
- Methodological Answer: Variable-temperature NMR (VT-NMR) can reveal conformational exchange. For example, cooling the sample to −40°C may slow rotation around the benzylpiperazine C-N bond, simplifying splitting patterns. Alternatively, use chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with enantiopure agents to resolve stereochemical ambiguity. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?
- Methodological Answer: Conduct cell-type-specific transcriptomic profiling to identify differential expression of target proteins (e.g., kinases or transporters). Use siRNA knockdown to confirm target relevance. Validate cytotoxicity via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like Annexin V). Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .
Q. What statistical approaches are recommended for handling batch-to-batch variability in pharmacological data?
- Methodological Answer: Apply mixed-effects models to account for batch as a random variable. Normalize data using internal standards (e.g., reference inhibitors) and Z-score transformation. For high-throughput screens, use robust regression (e.g., RANSAC) to minimize outlier impact. Report variability metrics (e.g., coefficient of variation) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
